

Anticancer activity of compounds derived from 1-Benzothiophene-5-carbaldehyde

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Compound of Interest

Compound Name: 1-Benzothiophene-5-carbaldehyde

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Application Notes: Anticancer Activity of 1-Benzothiophene Derivatives

This document provides an overview of the anticancer activities of various compounds derived from the 1-benzothiophene scaffold. While research on derivatives specifically from **1-Benzothiophene-5-carbaldehyde** is limited in the public domain, broader studies on benzothiophene analogs reveal significant potential in cancer therapy through diverse mechanisms of action. These mechanisms include the inhibition of tubulin polymerization, disruption of critical signaling pathways like STAT3 and RhoA/ROCK, and multi-target kinase inhibition.

Mechanism of Action: Tubulin Polymerization Inhibition

A series of benzothiophene acrylonitrile analogs have demonstrated potent anticancer properties by interfering with microtubule dynamics, a critical process for cell division.^[1] These compounds disrupt the formation of the mitotic spindle, leading to mitotic arrest and subsequent cell death.^[1]

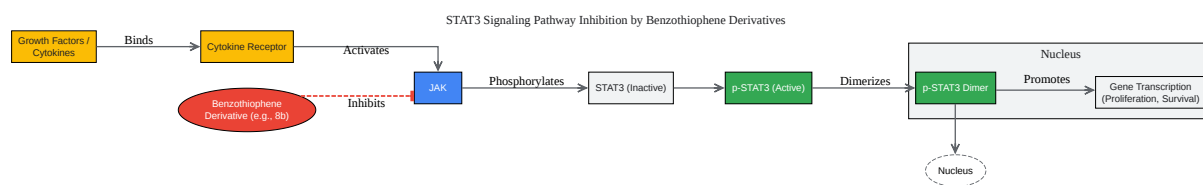
- Key Compounds: Analogs 5, 6, and 13 have shown significant growth inhibition across a wide range of human cancer cell lines, with GI50 (50% growth inhibition) values often in the nanomolar range (10–100 nM).^[1]

- **Cellular Effects:** Treatment with these compounds leads to mitotic catastrophe, an atypical mode of apoptosis, which is particularly effective against cancer cells that have developed resistance to traditional apoptosis-inducing therapies.[1]
- **Advantage:** A significant advantage of these compounds is their ability to overcome P-glycoprotein (P-gp)-mediated multidrug resistance, a common challenge in chemotherapy.[1]

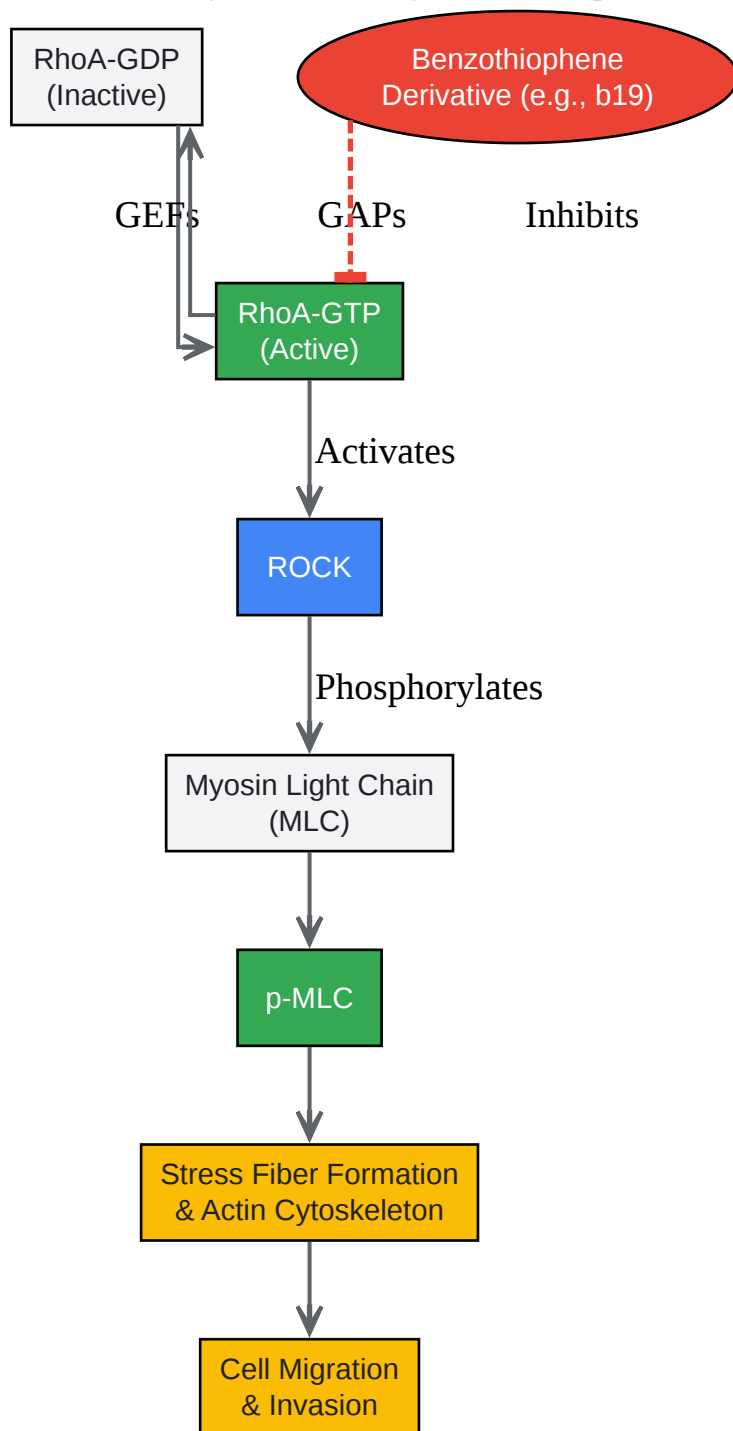
Mechanism of Action: STAT3 Pathway Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a key signaling molecule that is often persistently activated in many types of cancer, promoting cell proliferation, survival, and migration.[2] Certain benzo[b]thiophene 1,1-dioxide derivatives have been identified as potent inhibitors of this pathway.[2]

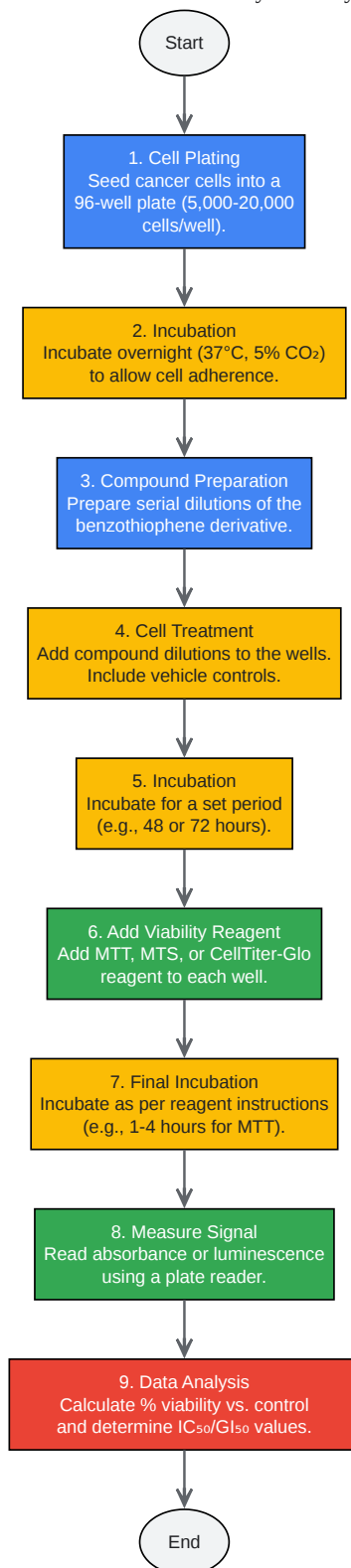
- **Key Compound:** Compound 8b from a studied series effectively inhibits STAT3 phosphorylation, blocking its downstream signaling.[2]
- **Cellular Effects:** Inhibition of STAT3 by compound 8b leads to the induction of apoptosis, cell cycle arrest, and a reduction in mitochondrial membrane potential in cancer cells.[2] Molecular modeling suggests that this compound binds effectively to the SH2 domain of STAT3, preventing its activation.[2]



RhoA/ROCK Pathway Inhibition by Benzothiophene Derivatives



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References

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- 2. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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